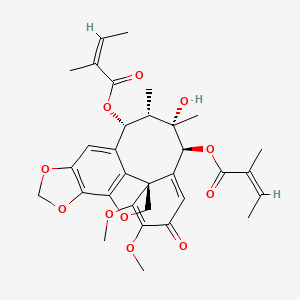
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an iodine atom and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the iodination of a thiophene derivative followed by the formation of the oxadiazole ring. One common method includes the use of iodine and iodic acid in a mixture of acetic acid, water, carbon tetrachloride, and sulfuric acid . The resulting iodinated thiophene is then subjected to cyclization with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The iodine atom on the thiophene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and Lewis acids can be used.
Nucleophilic Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to further halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the oxadiazole ring.
Aplicaciones Científicas De Investigación
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and oxadiazole ring can participate in various interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound’s biological activity and material properties .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4,5-tetraiodothiophene and 3-hexylthiophene share structural similarities with 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid.
Oxadiazole Derivatives: Compounds such as 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring with an iodine atom and an oxadiazole ring, which imparts distinct electronic and steric properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C7H3IN2O3S |
|---|---|
Peso molecular |
322.08 g/mol |
Nombre IUPAC |
5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3IN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
Clave InChI |
SAPPYKVVPWFZIP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C2=NC(=NO2)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)

![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)

![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)

![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)


